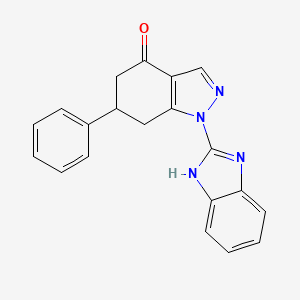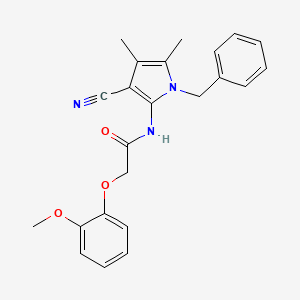
1-(1H-benzimidazol-2-yl)-6-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1H-benzimidazol-2-yl)-6-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one is a complex heterocyclic compound that combines the structural features of benzimidazole and indazole Benzimidazole is a bicyclic compound consisting of fused benzene and imidazole rings, known for its diverse biological activities Indazole, on the other hand, is a bicyclic compound with fused benzene and pyrazole rings
Preparation Methods
The synthesis of 1-(1H-benzimidazol-2-yl)-6-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one typically involves multi-step reactions starting from readily available precursors One common synthetic route involves the condensation of o-phenylenediamine with an aromatic aldehyde to form the benzimidazole core This intermediate is then subjected to further cyclization reactions to form the indazole ring systemReaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as sulfur or acidic conditions to facilitate the cyclization process .
Chemical Reactions Analysis
1-(1H-benzimidazol-2-yl)-6-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the benzimidazole and indazole rings, using reagents like halogens or alkylating agents.
Cyclization: Further cyclization reactions can be performed to introduce additional ring systems or modify existing ones
Scientific Research Applications
1-(1H-benzimidazol-2-yl)-6-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one has shown promise in various scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It exhibits potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.
Medicine: The compound is being investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: It finds applications in the development of new materials, such as optoelectronic devices and nonlinear optical materials
Mechanism of Action
The mechanism of action of 1-(1H-benzimidazol-2-yl)-6-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to bind to tubulin proteins, disrupting microtubule assembly and inhibiting cell division. This mechanism is similar to that of other benzimidazole derivatives, which exhibit antiparasitic and anticancer activities. The indazole ring system may also contribute to the compound’s biological activity by interacting with various enzymes and receptors .
Comparison with Similar Compounds
1-(1H-benzimidazol-2-yl)-6-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one can be compared with other similar compounds, such as:
Benzimidazole derivatives: These compounds share the benzimidazole core and exhibit similar biological activities, including antimicrobial and anticancer properties.
Indazole derivatives: Compounds with the indazole ring system also show diverse biological activities and are used in medicinal chemistry.
Schiff bases: These compounds, formed by the condensation of primary amines with aldehydes or ketones, share structural similarities and are used in various applications, including as ligands in coordination chemistry
Properties
Molecular Formula |
C20H16N4O |
|---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
1-(1H-benzimidazol-2-yl)-6-phenyl-6,7-dihydro-5H-indazol-4-one |
InChI |
InChI=1S/C20H16N4O/c25-19-11-14(13-6-2-1-3-7-13)10-18-15(19)12-21-24(18)20-22-16-8-4-5-9-17(16)23-20/h1-9,12,14H,10-11H2,(H,22,23) |
InChI Key |
IWCISFLTRCJWKN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(=O)C2=C1N(N=C2)C3=NC4=CC=CC=C4N3)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(2-Amino-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-2-methoxyphenol](/img/structure/B10874183.png)
![7-(furan-2-ylmethyl)-5,6-dimethyl-3-[2-(morpholin-4-yl)ethyl]-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine](/img/structure/B10874189.png)
![3,3-dimethyl-11-[1-phenyl-3-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1H-pyrazol-4-yl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10874211.png)
![(2E)-N-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamothioyl)-3-(4-fluorophenyl)prop-2-enamide](/img/structure/B10874218.png)

![N~1~-[1-({2-[2-(4-Chlorophenoxy)acetyl]hydrazino}carbonyl)-2-methylpropyl]-2-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B10874229.png)
![4-(3-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}-5-sulfanyl-4H-1,2,4-triazol-4-yl)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide](/img/structure/B10874232.png)
![2-{Amino[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B10874235.png)
![3-({[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}methyl)-1,3-benzothiazole-2(3H)-thione](/img/structure/B10874244.png)
![3-{(E)-[(9-ethyl-9H-carbazol-3-yl)imino]methyl}-4-hydroxy-2H-chromen-2-one](/img/structure/B10874250.png)
![(4E)-5-[(4-chlorobenzyl)sulfanyl]-4-{[(4-methoxyphenyl)amino]methylidene}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10874252.png)

![3-[(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)methyl]-1,3-benzothiazole-2(3H)-thione](/img/structure/B10874270.png)

